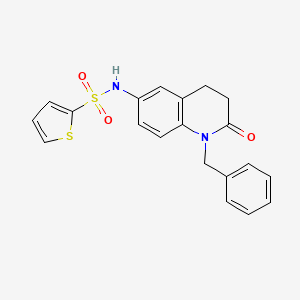

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a benzyl group at the 1-position and a thiophene-2-sulfonamide moiety at the 6-position. The benzyl substituent distinguishes it from analogs with alkyl or heterocyclic side chains, influencing physicochemical properties such as lipophilicity and steric bulk.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-19-11-8-16-13-17(21-27(24,25)20-7-4-12-26-20)9-10-18(16)22(19)14-15-5-2-1-3-6-15/h1-7,9-10,12-13,21H,8,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKNZZLUMTVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a benzylamine under acidic conditions.

Introduction of the Thiophene Sulfonamide Group: The thiophene-2-sulfonamide moiety is introduced through a sulfonation reaction, where thiophene is treated with chlorosulfonic acid to form thiophene-2-sulfonyl chloride, which is then reacted with the quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group would yield benzaldehyde derivatives, while reduction of the quinoline core could produce hydroxyquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. The presence of the quinoline core, known for its biological activity, makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells. The sulfonamide group can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs (Table 1) exhibit variations in the substituents at the 1-position of the tetrahydroquinolinone core and modifications to the sulfonamide-linked thiophene moiety. Key comparisons include:

- Compound 28 (N-(2-oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide dihydrochloride): Features a piperidine-containing side chain.

- Compound 35 (Enantiomers of N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide): Contains a chiral pyrrolidine-derived side chain. The stereochemistry of this compound was resolved via supercritical fluid chromatography (SFC), yielding enantiomers with distinct optical rotations (e.g., [α]²⁵₅₈₉ = −18.0° for the (S)-enantiomer) . The target compound lacks chiral centers, simplifying synthesis and purification.

- 5-Ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide: Substituted with an isobutyl group and an ethylated thiophene ring. The isobutyl group enhances hydrophobicity compared to the benzyl group, while the ethyl modification may alter electronic properties .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (estimated ~393–395 g/mol based on analogs) is comparable to compound 35 (369.2 g/mol) and the isobutyl analog (392.5 g/mol) .

- Stereochemical Complexity : Unlike compound 35, the target compound avoids enantiomeric separation challenges, reducing development costs .

Data Tables

Table 1. Structural and Synthetic Comparison of Tetrahydroquinolinone Derivatives

*Estimated based on structural similarity.

Research Findings and Implications

- Substituent Effects : Bulky groups (e.g., 1-methylpyrrolidin-2-yl in compound 35) reduce synthetic yields but may improve target binding through steric complementarity. The benzyl group offers intermediate bulk and synthetic accessibility .

- Stereochemistry : Chiral analogs like compound 35 require advanced purification techniques (e.g., SFC), adding complexity absent in the target compound .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure features a tetrahydroquinoline core linked to a thiophene sulfonamide group. Its molecular formula is , with a molecular weight of approximately 426.6 g/mol. The compound exhibits several important physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O3S |

| Molecular Weight | 426.6 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and some types of proteases.

- Interaction with DNA : The tetrahydroquinoline structure may allow the compound to intercalate into DNA, potentially inhibiting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways by interacting with specific receptors or proteins.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in various disease models:

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline structures exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

- Case Study : A study demonstrated that related compounds inhibited the growth of melanoma cells in vitro and reduced tumor size in vivo models by targeting specific oncogenic pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate the expression of pro-inflammatory cytokines.

- Case Study : In an LPS-induced inflammation model in mice, treatment with the compound significantly reduced levels of IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties against various bacterial strains, indicating potential use as antibacterial agents.

Comparative Analysis with Related Compounds

To better understand the efficacy of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, it is useful to compare it with structurally related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide derivatives?

- Methodology : The compound is typically synthesized via sequential functionalization of the tetrahydroquinoline scaffold. Key steps include:

- Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) of nitro intermediates to amines (e.g., 72.9% yield for compound 24 using ethanol as solvent) .

- Sulfonamide coupling : Reaction of 6-amino-tetrahydroquinoline derivatives with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH or NaHCO₃) to form sulfonamide linkages. Purification via flash chromatography (e.g., compound 26 , 56% yield) .

- Solvent selection : Use of THF or dichloromethane for LiAlH4-mediated reductions and Et₂O for salt precipitation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC : Purity validation (e.g., 99.3% for compound (S)-35 ) using reverse-phase columns and UV detection at 254 nm .

- NMR : ¹H NMR (CD₃OD) for verifying stereochemistry and functional groups (e.g., δ 8.02–7.99 ppm for thiophene protons in (S)-35 ) .

- Mass spectrometry : ESI-HRMS for confirming molecular weight (e.g., observed m/z 369.2118 for (S)-35 ) .

Q. What strategies improve yields in sulfonamide coupling reactions?

- Optimization :

- Temperature control : Room-temperature reactions reduce side products (e.g., compound 26 synthesis) .

- Catalyst choice : Use of methyl thioimidate hydroiodide for efficient carboximidamide formation (e.g., 69% yield for compound 31 ) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Chiral separation :

- Supercritical Fluid Chromatography (SFC) : Utilize a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Example: Separation of (±)-35 into (S)- and (R)-enantiomers (RT = 2.42 min and 3.30 min, respectively) with >99% enantiomeric excess .

- Stereochemical assignment : Independent synthesis using homoproline analogues to confirm absolute configurations .

Q. What computational methods elucidate the dual inhibitory mechanisms of related tetrahydroquinoline-sulfonamide derivatives?

- Molecular dynamics (MD) simulations :

- Docking studies : Use crystal structures (e.g., PDB ID: 1P4R) to model interactions with targets like ATIC. Prioritize ligands with structural similarity to classical antifolates for binding affinity predictions .

- Dynamic analysis : Simulate time-dependent interactions to identify key residues (e.g., hydrogen bonds with pyrrolidin-3-ol in compound 35 ) .

Q. How can researchers address contradictions in biological activity data across structurally similar analogs?

- Data reconciliation :

- SAR analysis : Compare substituent effects (e.g., dimethylamino vs. diethylamino groups in 26 vs. 27 ) on potency .

- Biological assays : Standardize FP-2/FP-3 inhibition assays (e.g., IC₅₀ measurements) to control for variability in enzyme sources .

Q. What electrochemical methods enable functionalization of the thiophene-sulfonamide moiety?

- C–H activation :

- Dehydrogenative cross-coupling : Use N-(methylsulfonyl)thiophene-2-sulfonamide with naphthalene under electrochemical oxidation (74% yield for 3br ) .

- Oxidative conditions : Optimize with Pt electrodes and LiClO₄ electrolytes to stabilize radical intermediates .

Methodological Tables

| Parameter | Example from Evidence | Reference |

|---|---|---|

| Chiral SFC conditions | 50% iPrOH/CO₂, 100 bar, Chiralpak AD-H | |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol, 72.9% yield | |

| MD simulation setup | GROMACS, AMBER force field, 100 ns trajectory | |

| Electrochemical coupling | Pt anode, LiClO₄, CH₃CN, 74% yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.